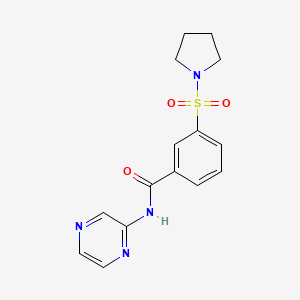

![molecular formula C19H18F3N3 B6420750 N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine CAS No. 881932-81-6](/img/structure/B6420750.png)

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline derivatives are of great importance to chemists and biologists as they are found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities . Changes in their structure have offered a high degree of diversity which is useful for the development of new therapeutic agents having improved potency .

Synthesis Analysis

A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Molecular Structure Analysis

The dihedral angle between the planes of the quinoline and phenylenediamine rings in the synthesized compound is 178.9(3) .Chemical Reactions Analysis

The synthesis of these compounds typically involves the condensation of the N1, N1 -diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, the LUMO- HOMO energy gap is found to be 3.3080 eV .Wissenschaftliche Forschungsanwendungen

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine has a wide range of applications in scientific research. It has been used in the study of various biological processes, including cell signaling, gene expression, and metabolic pathways. Additionally, it has been used as a tool to study the structure and function of enzymes and other proteins. This compound has also been used as a probe to study the interactions between proteins and small molecules, as well as to investigate the pharmacological effects of various drugs.

Wirkmechanismus

The mechanism of action of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is still not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which may be responsible for its effects. It is thought that this compound binds to the active site of enzymes and other proteins, which can alter their function and activity. Additionally, this compound may also interact with cell receptors, which can modulate the activity of certain signaling pathways.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, as well as to inhibit the growth of certain types of bacteria. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is soluble in most organic solvents, which makes it easy to incorporate into various experiments. However, it is important to note that this compound is a potent compound and should be handled with care. It should be used in a well-ventilated area and with proper protective equipment.

Zukünftige Richtungen

The potential applications of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine are still being explored. Future research will focus on further understanding its mechanism of action and biochemical and physiological effects. Additionally, researchers will examine its potential use as a therapeutic agent for various diseases and disorders. Additionally, research will also focus on developing new synthetic methods for synthesizing this compound in higher yields. Finally, researchers will explore its potential use in drug delivery systems, as well as its potential use as an imaging agent.

Synthesemethoden

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine was first synthesized by the reaction of 2-methyl-7-(trifluoromethyl)quinoline and dimethylbenzylamine in the presence of a palladium catalyst. This method is a palladium-catalyzed cross-coupling reaction, which is a widely used technique for synthesizing a variety of organic compounds. The reaction occurs in a two-step process, where the trifluoromethyl quinoline is first activated by the palladium catalyst and then reacted with the dimethylbenzylamine to form the desired product. This method is simple and efficient, and it has been successfully used to synthesize this compound in high yields.

Eigenschaften

IUPAC Name |

4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKGODGPBWJMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420669.png)

![N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420693.png)

![N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420701.png)

![3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420707.png)

![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)

![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)

![N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B6420736.png)

![N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide](/img/structure/B6420744.png)

![methyl 4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B6420757.png)

![methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate](/img/structure/B6420765.png)

![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B6420773.png)

![2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol](/img/structure/B6420784.png)